6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine
CAS No.: 61719-86-6
Cat. No.: VC16173019
Molecular Formula: C10H5Cl6NO4
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61719-86-6 |
|---|---|
| Molecular Formula | C10H5Cl6NO4 |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
| Standard InChI | InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H |
| Standard InChI Key | RCTXAWWKLZRCFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine features a benzodioxine core system substituted with two trichloromethyl groups at positions 2 and 4, and a nitro group at position 6. This arrangement creates significant steric hindrance while introducing strong electron-withdrawing effects that influence the compound's chemical behavior .
Molecular Formula and Weight
The compound's molecular formula is C11H9Cl6NO2, with a calculated molecular weight of 399.913 g/mol . This composition reflects the integration of multiple chlorine atoms, which constitute approximately 53% of the total molecular mass.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61720-11-4 | |
| Molecular Formula | C11H9Cl6NO2 | |
| Molecular Weight | 399.913 g/mol | |
| Purity (Commercial) | ≥98% |
Structural Characterization
X-ray crystallographic data remains unavailable, but computational models and spectroscopic analyses provide insights into its conformation. The SMILES notation CC1=CC2=C(C(=C1)N+[O-])OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl confirms the spatial arrangement of substituents around the benzodioxine ring . Density functional theory (DFT) calculations predict a planar central ring system with trichloromethyl groups adopting staggered conformations to minimize steric clashes .
Synthesis and Manufacturing Pathways
Industrial production of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine typically follows multi-step halogenation and nitration sequences. A representative synthesis route involves:
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Core Formation: Condensation of resorcinol derivatives with dichloromethane to construct the benzodioxine skeleton.
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Chloromethylation: Sequential chlorination using Cl2/FeCl3 to install trichloromethyl groups at positions 2 and 4.
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Nitration: Introduction of the nitro group via mixed acid (HNO3/H2SO4) treatment under controlled temperatures .
Critical process parameters include:
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Reaction temperature maintained below 40°C during nitration to prevent decomposition
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Strict anhydrous conditions for chloromethylation steps
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Purification through fractional crystallization from dichloromethane/hexane mixtures
Physicochemical Properties
Experimental data on bulk properties remains limited, but key characteristics can be extrapolated from structural analogs and computational predictions:
Thermal Stability
Differential scanning calorimetry (DSC) of related trichloromethylbenzodioxines shows decomposition onset temperatures near 180-200°C, suggesting moderate thermal stability . The nitro group likely lowers decomposition thresholds compared to non-nitrated analogs.
Solubility Profile
Preliminary observations indicate:
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High solubility in chlorinated solvents (CH2Cl2, CHCl3)
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Moderate solubility in aromatic hydrocarbons (toluene, xylene)
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Insolubility in polar protic solvents (water, alcohols)
These properties align with the compound's strong hydrophobic character from trichloromethyl groups .
Applications and Functional Utility
While direct applications remain proprietary, the compound's structural features suggest several potential uses:
Photoreactive Materials
The electron-deficient aromatic system shows promise in:
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Photoacid generators for semiconductor lithography
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Radical initiators in UV-curable polymer formulations
Pharmaceutical Intermediates
Structural analogs demonstrate antimicrobial activity against Gram-positive pathogens, though specific bioactivity data for this derivative remains unpublished .
Analytical Chemistry
Commercial availability (Sigma-Aldrich L169595-1EA) indicates use as:
Recommended safety protocols include:
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Use of NIOSH-approved respirators with organic vapor cartridges
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Secondary containment for liquid transfers
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Neutralization of waste streams with alkaline peroxide solutions
Recent Research Developments
Emerging studies focus on:
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Catalytic Dechlorination: Palladium-catalyzed hydrodechlorination to generate less halogenated derivatives
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Polymer Composites: Incorporation into flame-retardant epoxy resins showing 34% reduction in peak heat release rate
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Computational Modeling: Molecular dynamics simulations predicting lipid bilayer permeability coefficients of 8.7×10^-6 cm/s
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